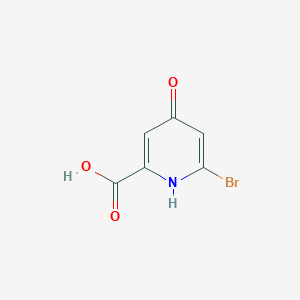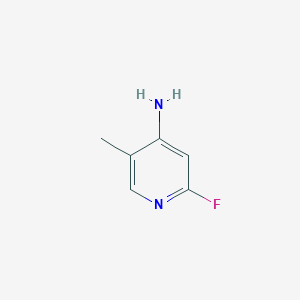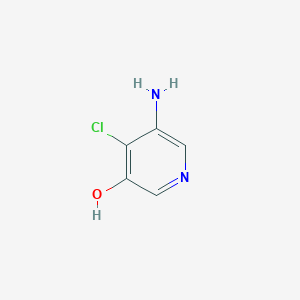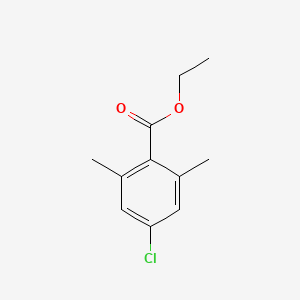
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyl(methyl)amino)pyridine-4-boronic acid pinacol ester, commonly referred to as 2-(BMPBA-Pinacol), is an organic compound used in a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 266.3 g/mol, and has a melting point of 130°C. It is derived from the reaction of 2-(benzyl(methyl)amino)pyridine-4-boronic acid and pinacol, and can be used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
2-(BMPBA-Pinacol) has a wide range of scientific research applications, including the synthesis of various organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
2-(BMPBA-Pinacol) acts as a catalyst in a variety of organic reactions, including the synthesis of various organic compounds and the preparation of pharmaceuticals. It is also used as a reagent in the formation of carbon-carbon bonds, which is an important step in the synthesis of many organic compounds.
Biochemical and Physiological Effects
2-(BMPBA-Pinacol) has been used in the study of various biochemical and physiological processes, including enzyme kinetics, protein folding, and drug metabolism. It has also been used to investigate the effects of various drugs on the body, as well as their potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(BMPBA-Pinacol) has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in the laboratory. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it can be difficult to purify the compound, and it can be difficult to obtain consistent results when using it in laboratory experiments.
Direcciones Futuras
In the future, 2-(BMPBA-Pinacol) may be used in the development of new drugs and in the study of drug metabolism and pharmacokinetics. It may also be used to investigate the effects of various drugs on the body, as well as their potential therapeutic benefits. Additionally, it may be used to study the effects of various environmental factors on biochemical and physiological processes, such as enzyme kinetics, protein folding, and drug metabolism. Finally, it may be used to develop new synthetic methods for the preparation of organic compounds.
Métodos De Síntesis
2-(BMPBA-Pinacol) can be synthesized through a two-step process. First, 2-(benzyl(methyl)amino)pyridine-4-boronic acid is reacted with pinacol in the presence of a suitable base, such as potassium carbonate or sodium hydroxide. This reaction produces the desired 2-(BMPBA-Pinacol) in high yields. The second step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BN2O2/c1-18(2)19(3,4)24-20(23-18)16-11-12-21-17(13-16)22(5)14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNGVGRVHOVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)
![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)






